![molecular formula C15H12N2O5S B14670433 2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]- CAS No. 41120-15-4](/img/structure/B14670433.png)
2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]- is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a quinazolinedione core with a methyl group and a phenylsulfonyl group attached, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with isocyanates, followed by sulfonylation to introduce the phenylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the quinazolinedione core.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature also plays a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Quinazolinedione: Lacks the methyl and phenylsulfonyl groups, resulting in different chemical and biological properties.
1-Methyl-2,4(1H,3H)-Quinazolinedione: Similar structure but without the phenylsulfonyl group.
3-[(Phenylsulfonyl)oxy]-2,4(1H,3H)-Quinazolinedione: Similar structure but without the methyl group.
Uniqueness
The presence of both the methyl and phenylsulfonyl groups in 2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]- imparts unique chemical reactivity and biological activity, distinguishing it from other quinazoline derivatives. These functional groups enhance its solubility, stability, and ability to interact with specific molecular targets.
Eigenschaften
CAS-Nummer |
41120-15-4 |
|---|---|
Molekularformel |
C15H12N2O5S |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
(1-methyl-2,4-dioxoquinazolin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C15H12N2O5S/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)22-23(20,21)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
JISTURCVAVLHPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


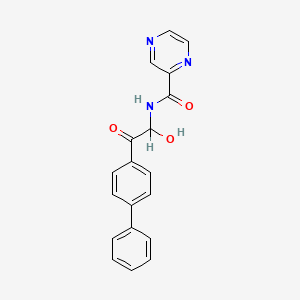
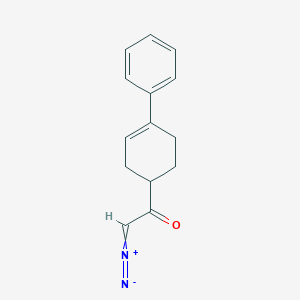
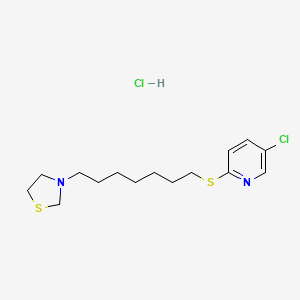
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
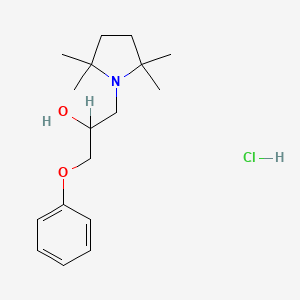
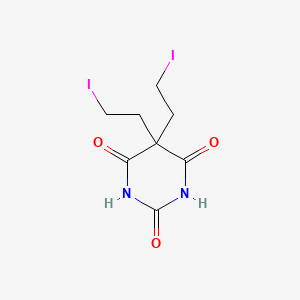
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

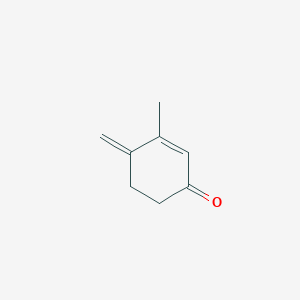
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
